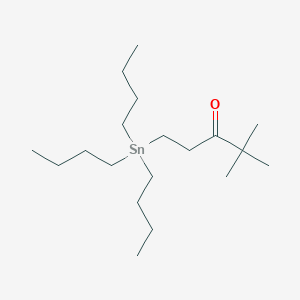
4,4-Dimethyl-1-(tributylstannyl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-(tributylstannyl)pentan-3-one: is an organotin compound with a unique structure that includes a tributylstannyl group attached to a pentanone backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one typically involves the reaction of 4,4-dimethyl-3-pentanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Tin oxides and modified ketones.
Reduction: Alcohols and secondary amines.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the formation of carbon-carbon bonds and other functional group transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of organotin compounds on biological systems. It may also serve as a model compound for developing new pharmaceuticals with organotin moieties.
Industry: Industrially, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its ability to facilitate specific transformations makes it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tributylstannyl group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 4,4-Dimethyl-1-(trimethylstannyl)pentan-3-one
- 4,4-Dimethyl-1-(triphenylstannyl)pentan-3-one
- 4,4-Dimethyl-1-(tributylgermyl)pentan-3-one
Comparison: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to its trimethylstannyl and triphenylstannyl analogs. The tributylstannyl group provides a balance between steric hindrance and electronic effects, making it more versatile in various chemical reactions. The germyl analog, while similar, exhibits different reactivity due to the presence of germanium instead of tin.
Propriétés
Numéro CAS |
97782-58-6 |
|---|---|
Formule moléculaire |
C19H40OSn |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
4,4-dimethyl-1-tributylstannylpentan-3-one |
InChI |
InChI=1S/C7H13O.3C4H9.Sn/c1-5-6(8)7(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3; |
Clé InChI |
WJTTZPBJGIZTQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
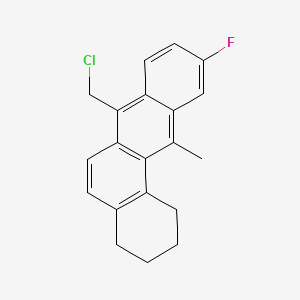
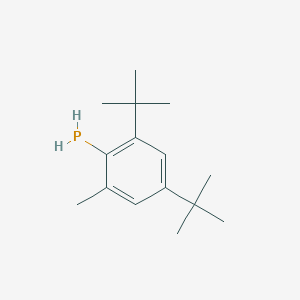

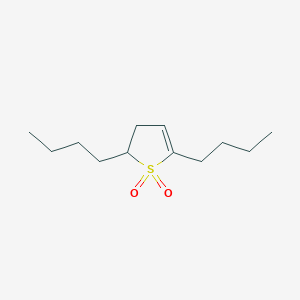
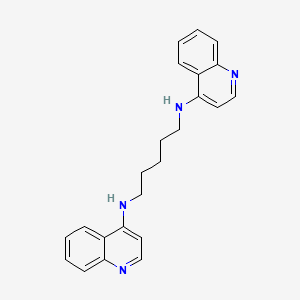

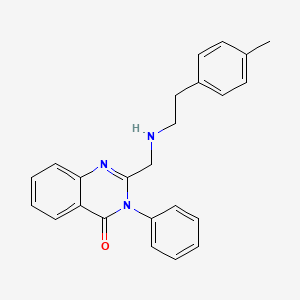
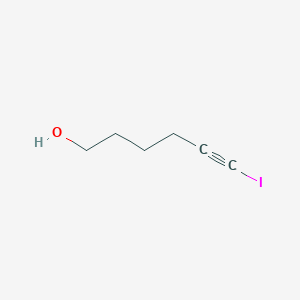
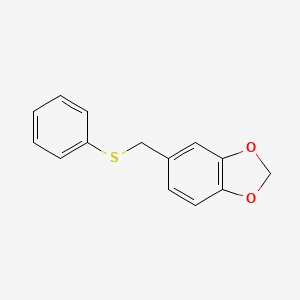
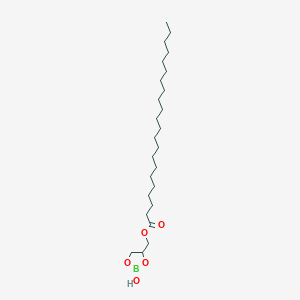
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
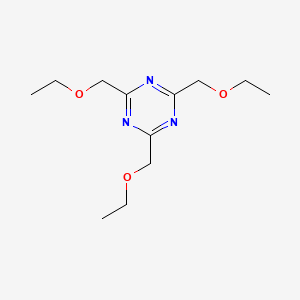
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
